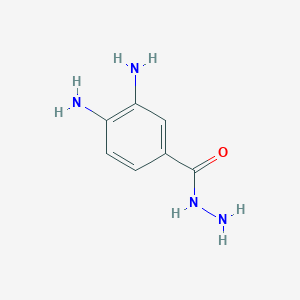

3,4-Diaminobenzhydrazide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-diaminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXQTYRSKMILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403987 | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103956-09-8 | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diaminobenzhydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminobenzhydrazide is a versatile aromatic hydrazine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing two adjacent amino groups and a hydrazide moiety, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, polymers, and as a derivatizing agent in analytical chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of this compound, with a focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, alongside visualizations of key chemical transformations and its relevance in biological pathways.

Chemical Properties and Structure

This compound is a stable, solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4-diaminobenzohydrazide | [1] |

| Molecular Formula | C₇H₁₀N₄O | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 103956-09-8 | [1] |

| Melting Point | 157-161 °C | [2] |

| Boiling Point | Not reported in literature | |

| Solubility | Soluble in polar organic solvents. | General knowledge |

| pKa | Not reported in literature | |

| Appearance | Solid | General knowledge |

| InChI | InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12) | [1] |

| SMILES | C1=CC(=C(C=C1C(=O)NN)N)N | [1] |

The structure of this compound, featuring a benzene ring substituted with two adjacent amino groups and a hydrazide functional group, is a key determinant of its reactivity.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the hydrazinolysis of 3,4-diaminobenzoic acid.[2]

Protocol: Synthesis of this compound from 3,4-Diaminobenzoic Acid

-

Materials:

-

3,4-Diaminobenzoic acid

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid in ethanol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum.

-

Caption: Synthetic workflow for this compound.

Synthesis of N'-Arylidene-3,4-diaminobenzhydrazides (Hydrazones)

The hydrazide moiety of this compound readily undergoes condensation with aldehydes to form hydrazones.[3]

Protocol: General Synthesis of N'-Arylidene-3,4-diaminobenzhydrazides

-

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted aromatic aldehyde.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Caption: General scheme for hydrazone synthesis.

Synthesis of 5-Aryl-1,3,4-oxadiazol-2-yl)-benzene-1,2-diamines

This compound is a key precursor for the synthesis of 1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry.[4]

Protocol: General Synthesis of 5-Aryl-1,3,4-oxadiazol-2-yl)-benzene-1,2-diamines

-

Materials:

-

This compound

-

Aromatic carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and an equimolar amount of the desired aromatic carboxylic acid in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Caption: Synthesis of 1,3,4-oxadiazole derivatives.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the literature. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Signals for aromatic protons, two distinct signals for the two different -NH₂ groups, and a signal for the -NHNH₂ protons. Aromatic protons would appear in the range of 6.0-7.5 ppm. Amine and hydrazide protons would be broad and their chemical shifts would be solvent-dependent. |

| ¹³C NMR | Signals for the aromatic carbons and a downfield signal for the carbonyl carbon (typically 165-175 ppm).[2] |

| FT-IR | Characteristic peaks for N-H stretching of the amino and hydrazide groups (around 3200-3400 cm⁻¹), C=O stretching of the hydrazide (around 1650 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[1] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to its molecular weight (166.18 g/mol ). |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. One notable application is in the development of Factor Xa (FXa) inhibitors, which are a class of anticoagulant drugs used to prevent and treat thrombosis.[5]

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge to initiate the final common pathway of clot formation. By inhibiting Factor Xa, the conversion of prothrombin to thrombin is blocked, thereby preventing the formation of fibrin clots.[6][7]

Caption: Role of Factor Xa and its inhibition.

Derivatives of this compound have been synthesized and shown to be potent and selective inhibitors of Factor Xa, highlighting the importance of this scaffold in the design of novel antithrombotic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both synthetic and medicinal chemistry. Its readily accessible functional groups provide a platform for the construction of complex molecular architectures, including potent enzyme inhibitors. The detailed protocols and structural information provided in this guide are intended to facilitate further research and development involving this important compound. Future work to fully characterize its physical and spectral properties would be a valuable addition to the scientific literature.

References

- 1. This compound | C7H10N4O | CID 4530104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103956-09-8 | Benchchem [benchchem.com]

- 3. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of FXa could be a novel therapeutic target associated with hypoxia-associated tumor behavior? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Synthesis and Purification of 3,4-Diaminobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,4-diaminobenzhydrazide, a versatile building block in medicinal chemistry and materials science. This document details two primary synthetic methodologies, purification protocols, and key characterization data to support researchers in its effective preparation and use.

Introduction

This compound (DABH) is an aromatic hydrazine derivative of significant interest due to its unique structural features, which include a hydrazide moiety and two adjacent amino groups on a benzene ring. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, polymers, and chelating agents. Its derivatives have shown promise in various applications, including as potential therapeutic agents and as components in the development of advanced materials. This guide outlines reliable methods for the synthesis and purification of this compound to ensure high purity and yield for research and development purposes.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented: a direct one-step synthesis from 3,4-diaminobenzoic acid and a two-step procedure involving an ester intermediate.

One-Step Synthesis from 3,4-Diaminobenzoic Acid

This method offers a straightforward and efficient approach to this compound through the direct reaction of 3,4-diaminobenzoic acid with hydrazine hydrate.[1] The reaction is typically carried out under reflux conditions in an alcoholic solvent.[1]

Two-Step Synthesis via Ethyl 3,4-Diaminobenzoate

For applications requiring higher purity, a two-step synthesis is recommended.[1] This method first involves the esterification of 3,4-diaminobenzoic acid to form ethyl 3,4-diaminobenzoate. This intermediate is then subjected to hydrazinolysis to yield the final product.[1] This approach can minimize the formation of by-products often associated with the direct, higher-temperature reaction.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and compares the two synthetic methods.

| Parameter | One-Step Synthesis | Two-Step Synthesis |

| Starting Material | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid |

| Key Reagents | Hydrazine Hydrate, Ethanol | 1. Ethanol, H₂SO₄ (cat.) 2. Hydrazine Hydrate |

| Reaction Temperature | 70-80 °C (Reflux)[1] | 1. Reflux 2. 25-30 °C[1] |

| Reaction Time | 4-6 hours[1] | 1. 4-6 hours 2. 24-48 hours[1] |

| Typical Yield | 85-90%[1] | 70-80% (for hydrazinolysis step)[1] |

| Purity of Crude Product | Good | High |

Physicochemical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₇H₁₀N₄O[2] |

| Molecular Weight | 166.18 g/mol [2] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 157-161 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.32 (s, 1H, -NH), 7.53 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.71 (d, J = 8.4 Hz, 1H, Ar-H), 5.61 (s, 2H, -NH₂), 4.25 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 167.3, 147.2, 143.9, 128.3, 121.4, 117.4, 114.2 |

| FT-IR (KBr) ν (cm⁻¹) | 3400-3200 (N-H stretching), 1670-1650 (C=O stretching) |

Experimental Protocols

One-Step Synthesis of this compound

Materials:

-

3,4-Diaminobenzoic acid

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid in ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Add an excess of hydrazine hydrate to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 3,4-Diaminobenzoate

Materials:

-

3,4-Diaminobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

Suspend 3,4-diaminobenzoic acid in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ethyl 3,4-diaminobenzoate.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 3,4-diaminobenzoate

-

Hydrazine hydrate (80-95%)

-

Ethanol

Procedure:

-

Dissolve the crude ethyl 3,4-diaminobenzoate in ethanol at room temperature.

-

Add an excess of hydrazine hydrate to the solution.

-

Stir the mixture at room temperature for 24-48 hours.[1]

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

Purification

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The melting point should be determined and compared to the literature value (157-161 °C). A sharp melting range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The expected chemical shifts are provided in the data table above.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups, as indicated in the data table.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key decision points in the synthesis of this compound.

Conclusion

This guide provides detailed and actionable protocols for the synthesis and purification of this compound, catering to the needs of researchers in drug development and materials science. By following the outlined procedures and utilizing the provided characterization data, scientists can reliably produce high-quality this compound for their research endeavors. The choice between the one-step and two-step synthesis will depend on the specific requirements for purity and scale.

References

3,4-Diaminobenzhydrazide IUPAC name and CAS number

An In-depth Technical Guide to 3,4-Diaminobenzhydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and significant applications in polymer chemistry and as a precursor for pharmacologically relevant scaffolds.

Core Compound Identification

The subject of this guide is this compound, a substituted aromatic hydrazine.

| Identifier | Value |

| IUPAC Name | 3,4-diaminobenzohydrazide[1] |

| CAS Number | 103956-09-8[1] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₀N₄O[1] |

| Molecular Weight | 166.18 g/mol [1] |

| Appearance | Solid |

| Melting Point | 157-161 °C |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, each with its advantages depending on the desired scale and purity.

Method 1: Direct Hydrazinolysis of 3,4-Diaminobenzoic Acid

This single-step method is straightforward and suitable for large-scale production.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid in a suitable solvent such as ethanol.

-

Reagent Addition: Add an excess of hydrazine monohydrate to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted hydrazine, and dry under vacuum.

Method 2: Two-Step Synthesis via Ester Intermediate

This method often yields a purer product and is well-suited for laboratory-scale synthesis.

Experimental Protocol:

Step 1: Esterification of 3,4-Diaminobenzoic Acid

-

Reaction Setup: Dissolve 3,4-diaminobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the esterification is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ethyl 3,4-diaminobenzoate with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrazinolysis of Ethyl 3,4-Diaminobenzoate

-

Reaction Setup: Dissolve the crude ethyl 3,4-diaminobenzoate in ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours or heat gently to accelerate the reaction.

-

Isolation and Purification: As the reaction proceeds, the this compound will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of various organic compounds, primarily due to its reactive amino and hydrazide functionalities.

Synthesis of Aromatic Polyamides

The diamino functionality of this compound allows it to act as a monomer in polycondensation reactions with aromatic dicarboxylic acids to form novel polyamides with unique properties.

Experimental Protocol for Polyamide Synthesis:

-

Monomer Preparation: Ensure both this compound and the chosen aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) are pure and dry.

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Polycondensation: Cool the solution in an ice bath and slowly add an equimolar amount of the aromatic diacid chloride.

-

Reaction Conditions: Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight under a nitrogen atmosphere.

-

Polymer Isolation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification: Collect the fibrous polymer by filtration, wash thoroughly with water and methanol to remove unreacted monomers and solvent, and dry in a vacuum oven.

Synthesis of Schiff Bases (N'-arylidene-3,4-diaminobenzhydrazides)

The hydrazide group readily condenses with aldehydes and ketones to form Schiff bases, which are important intermediates for the synthesis of various heterocyclic compounds and have been studied for their biological activities.

Experimental Protocol for Schiff Base Synthesis:

-

Reaction Setup: Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Reagent Addition: Add an equimolar amount of the desired aromatic aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for a few hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.

-

Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: A workflow diagram for the two-step synthesis of this compound.

Caption: A workflow for the synthesis of aromatic polyamides using this compound.

References

Spectral data for 3,4-Diaminobenzhydrazide (FT-IR, NMR, Mass Spec)

This technical guide provides a comprehensive overview of the spectral data for 3,4-Diaminobenzhydrazide, a key building block in the synthesis of various heterocyclic compounds and polymers. The following sections detail the expected Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectral data for this compound, the following tables present predicted data based on the analysis of its functional groups and comparison with analogous compounds.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic, amine, and hydrazide functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of primary amines and hydrazide |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1600 | Strong | C=O stretching (Amide I) of the hydrazide |

| 1620 - 1580 | Medium | N-H bending of primary amines |

| 1550 - 1450 | Medium to Strong | C=C stretching of the aromatic ring |

| 1340 - 1250 | Medium | C-N stretching of aromatic amines |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the chemical environment of the protons in this compound. The solvent is assumed to be DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | -C(=O)NH- |

| ~7.0 | Doublet | 1H | Aromatic H |

| ~6.8 | Doublet of doublets | 1H | Aromatic H |

| ~6.5 | Doublet | 1H | Aromatic H |

| ~4.8 | Broad Singlet | 4H | -NH₂ (aromatic amines) |

| ~4.3 | Broad Singlet | 2H | -NH-NH₂ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the different carbon environments within the this compound molecule. The solvent is assumed to be DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (hydrazide) |

| ~145 | Aromatic C-NH₂ |

| ~143 | Aromatic C-NH₂ |

| ~125 | Aromatic C-C(=O) |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 135 | Medium | [M - NHNH₂]⁺ |

| 120 | High | [M - C(=O)NHNH₂]⁺ |

| 92 | Medium | [C₆H₆N₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

-

ATR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

KBr Pellet Protocol:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Method: ¹H and ¹³C NMR in solution.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

EI-MS Protocol:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

ESI-MS Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Infuse the solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Diaminobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and the requisite experimental methodologies for determining the solubility and stability of 3,4-Diaminobenzhydrazide. Given the limited availability of specific experimental data in public literature, this document focuses on providing a robust framework for researchers to conduct their own investigations, including detailed experimental protocols and data presentation templates.

Introduction to this compound

This compound is an aromatic hydrazide derivative with the chemical formula C₇H₁₀N₄O.[1][2] Its structure, featuring a benzene ring substituted with two amino groups and a hydrazide moiety, suggests its potential utility in various chemical syntheses and as a building block in medicinal chemistry. The amino and hydrazide groups provide sites for hydrogen bonding, which influences its solubility and susceptibility to degradation.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄O | [1][2] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 103956-09-8 | [1] |

| Appearance | Solid, powder | [3] |

| Melting Point | 157-161 °C | |

| InChI Key | YGCXQTYRSKMILM-UHFFFAOYSA-N | [1] |

Solubility Profile

Predicted Solubility Behavior

Based on its structure, this compound is expected to exhibit the following general solubility characteristics:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and hydrazide groups can act as both hydrogen bond donors and acceptors, suggesting a degree of solubility in these solvents. The presence of two amino groups may enhance aqueous solubility compared to simpler benzhydrazides.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at solvating a wide range of organic compounds and are likely to be effective for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the high polarity of the molecule.[4][5]

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols should be followed. The isothermal saturation method (shake-flask method) is a widely accepted technique.[6]

Experimental Protocol: Isothermal Saturation Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Workflow for Solubility Determination

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and structured format.

Table 1: Solubility of this compound in Various Solvents at 25°C (Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Experimental Data | Experimental Data | Isothermal Saturation |

| Ethanol | Experimental Data | Experimental Data | Isothermal Saturation |

| Methanol | Experimental Data | Experimental Data | Isothermal Saturation |

| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data | Isothermal Saturation |

| N,N-Dimethylformamide (DMF) | Experimental Data | Experimental Data | Isothermal Saturation |

| Acetonitrile | Experimental Data | Experimental Data | Isothermal Saturation |

| Hexane | Experimental Data | Experimental Data | Isothermal Saturation |

| Toluene | Experimental Data | Experimental Data | Isothermal Saturation |

Stability Profile

The chemical stability of a compound is crucial for its storage, handling, and the shelf-life of its formulations. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, the chemical functionalities present in the molecule suggest susceptibility to:

-

Oxidation: The aromatic amino groups and the hydrazide moiety are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. For the related compound 3,4-diaminopyridine, oxidation is a significant degradation pathway.[7]

-

Hydrolysis: The hydrazide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.

-

Photodegradation: Aromatic compounds can be sensitive to light, leading to the formation of degradation products.

Experimental Determination of Stability

Forced degradation studies are essential to understand the stability of this compound. These studies involve exposing the compound to stress conditions that are more aggressive than those expected during storage.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and its solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Data Reporting: Report the percentage of the compound remaining at each time point for each stress condition.

Workflow for Stability Testing

Data Presentation: Stability

The results of the stability studies should be tabulated to allow for easy comparison of the compound's stability under different conditions.

Table 2: Stability of this compound under Forced Degradation Conditions (Template)

| Stress Condition | Time (hours) | % this compound Remaining | Observations (e.g., degradants detected) |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 2 | Experimental Data | Experimental Data | |

| 4 | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | |

| 0.1 M NaOH, 60°C | 0 | 100 | - |

| 2 | Experimental Data | Experimental Data | |

| 4 | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | |

| 3% H₂O₂, RT | 0 | 100 | - |

| 2 | Experimental Data | Experimental Data | |

| 4 | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | |

| Photostability (UV/Vis) | 0 | 100 | - |

| 24 | Experimental Data | Experimental Data |

Conclusion

This technical guide outlines the fundamental properties of this compound and provides a detailed framework for the experimental determination of its solubility and stability. While specific quantitative data is currently lacking in the public domain, the methodologies and data presentation formats described herein offer a clear path for researchers to generate this critical information. Such data will be invaluable for the future development of this compound in pharmaceutical and other applications. It is recommended that all experimental work be conducted with appropriate safety precautions, as benzhydrazide derivatives may have associated health hazards.[3]

References

- 1. This compound | C7H10N4O | CID 4530104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Diaminobenzhydrazide reaction mechanisms with carbonyl compounds

An In-depth Technical Guide on the Reaction Mechanisms of 3,4-Diaminobenzhydrazide with Carbonyl Compounds

Abstract

This compound (DABH) is a multifunctional reagent of significant interest in analytical chemistry and organic synthesis. Its unique structure, featuring both an ortho-phenylenediamine moiety and a hydrazide group, allows for distinct and selective reactions with various types of carbonyl compounds. This technical guide provides a detailed examination of the core reaction mechanisms of DABH with carbonyls, including α-dicarbonyls, α-keto acids, and monocarbonyls. It serves as a resource for researchers, scientists, and drug development professionals by detailing reaction pathways, providing experimental protocols, and summarizing quantitative data for analytical applications.

Core Structure and Reactivity

This compound possesses two key reactive sites originating from its functional groups:

-

Ortho-diamine group: The two adjacent amino groups (-NH₂) on the benzene ring readily react with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and α-keto acids through a cyclocondensation reaction to form highly fluorescent and stable quinoxaline or quinoxalinone derivatives.[1][2][3]

-

Hydrazide group: The -CONHNH₂ moiety is a potent nucleophile that reacts with monocarbonyl compounds (aldehydes and ketones) to form hydrazones, a common derivatization strategy for enhancing detection in analytical techniques like chromatography.[4][5]

This dual reactivity allows DABH to be a versatile tool for both the synthesis of complex heterocyclic molecules and the sensitive quantification of carbonyl-containing analytes.

Reaction with α-Dicarbonyl Compounds and α-Keto Acids

The reaction of the ortho-diamine moiety of DABH with α-keto acids is a cornerstone of bioanalytical chemistry, enabling the sensitive quantification of crucial metabolic intermediates.

Mechanism: Cyclocondensation to Quinoxalinones

The reaction proceeds via a two-step acid-catalyzed cyclocondensation. First, one of the amino groups of the ortho-diamine performs a nucleophilic attack on one of the carbonyl carbons of the α-keto acid. This is followed by dehydration to form an imine intermediate. Subsequently, the second amino group attacks the remaining carbonyl group, leading to intramolecular cyclization and a second dehydration event to yield a stable, heterocyclic quinoxalinone derivative.[2][3] These derivatives are often highly fluorescent, which allows for their detection at very low concentrations.[3][6]

Quantitative Data Presentation

The derivatization of α-keto acids with ortho-phenylenediamine-type reagents is widely used for their quantification via High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The table below summarizes the analytical performance for key metabolic α-keto acids using a structurally similar derivatizing agent, 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3]

| Analyte | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| α-Ketoglutaric acid (KG) | DMB | 1.3 nM | 4.2 nM | [3] |

| Pyruvic acid (PV) | DMB | 5.4 nM | 18 nM | [3] |

| α-Ketoisovaleric acid (KIV) | DMB | 2.1 nM | 6.9 nM | [3] |

| α-Ketoisocaproic acid (KIC) | DMB | 1.8 nM | 5.9 nM | [3] |

| α-Keto-β-methylvaleric acid (KMV) | DMB | 1.6 nM | 5.4 nM | [3] |

| α-Ketobutyric acid (KB) | DMB | 1.8 nM | 6.1 nM | [3] |

Experimental Protocol: Derivatization of α-Keto Acids for HPLC Analysis

This generalized protocol is based on established methods for derivatizing α-keto acids in biological samples.[3][7]

-

Sample Preparation: Deproteinize biological samples (e.g., cell lysate, plasma) by adding a strong acid like perchloric acid or trichloroacetic acid, followed by centrifugation to pellet the precipitated proteins.

-

Derivatization Reaction:

-

To 100 µL of the deproteinized supernatant, add 100 µL of a derivatization solution containing this compound (or a similar reagent like DMB), 2-mercaptoethanol (as an antioxidant), and an acidic buffer (e.g., HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) in the dark for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

-

Reaction Termination: Stop the reaction by adding a neutralizing or basic solution, such as NaOH, to adjust the pH.[3]

-

Analysis: Inject an aliquot of the final reaction mixture directly into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.

-

Chromatography: Separate the quinoxalinone derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the fluorescence at the specific excitation and emission wavelengths for the formed quinoxalinone derivatives.

Reaction with Monocarbonyl Compounds

The hydrazide functional group of DABH reacts with simple aldehydes and ketones in a classic condensation reaction to form hydrazones.[4]

Mechanism: Hydrazone Formation

This reaction is also typically acid-catalyzed. The nucleophilic terminal nitrogen of the hydrazide group attacks the electrophilic carbonyl carbon.[8] The resulting tetrahedral intermediate, a carbinolamine, is unstable and rapidly eliminates a molecule of water to form a stable C=N double bond, yielding the hydrazone product.[8][9] This reaction is reversible, and water is often removed to drive the equilibrium toward the product.[9]

Experimental Protocol: General Hydrazone Formation

-

Reactant Dissolution: Dissolve the carbonyl-containing compound in a suitable solvent, such as ethanol or a buffered aqueous solution.

-

Reagent Addition: Add a solution of this compound, often with a catalytic amount of a weak acid (e.g., acetic acid), to the carbonyl solution.[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from minutes to several hours, depending on the reactivity of the carbonyl compound.

-

Product Isolation: The hydrazone product, which is often less soluble than the reactants, may precipitate from the solution and can be isolated by filtration. Alternatively, the product can be extracted using an organic solvent.

-

Analysis: Confirm the product formation using analytical techniques such as NMR, mass spectrometry, or HPLC.

Conclusion

This compound stands out as a highly versatile reagent due to its dual reactivity. The ortho-diamine functionality enables the formation of fluorescent quinoxalinone derivatives with α-dicarbonyls and α-keto acids, providing a highly sensitive method for their quantification in complex biological matrices. Simultaneously, its hydrazide group allows for the straightforward derivatization of monocarbonyls to form stable hydrazones. This guide outlines the fundamental mechanisms and practical workflows, providing a solid foundation for researchers and professionals leveraging DABH in synthetic chemistry, drug discovery, and advanced bioanalytical applications.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | 103956-09-8 | Benchchem [benchchem.com]

- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of glyoxal and methylglyoxal in serum by UHPLC coupled with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]

Key applications of 3,4-Diaminobenzhydrazide in organic synthesis

An In-depth Technical Guide on the Core Applications of 3,4-Diaminobenzhydrazide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile multifunctional molecule that serves as a pivotal building block in modern organic synthesis. Its structure, featuring a hydrazide functional group flanked by an ortho-diamino substituted benzene ring, provides multiple reactive centers for constructing complex molecular architectures. This unique arrangement allows it to participate in a wide array of chemical transformations, making it an invaluable precursor for the synthesis of diverse heterocyclic compounds, a reliable derivatizing agent for analytical applications, and a key monomer in the development of high-performance polymers. This guide provides a comprehensive overview of its primary applications, complete with detailed experimental protocols, quantitative data, and process visualizations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3,4-diaminobenzohydrazide |

| CAS Number | 103956-09-8 |

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol [1] |

| Melting Point | 157-161 °C |

| Appearance | Off-white to brown crystalline powder |

| InChI Key | YGCXQTYRSKMILM-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NN)N)N[1] |

Key Application: Synthesis of Fused and Unfused Heterocyclic Compounds

The rich functionality of this compound makes it an exceptional starting material for synthesizing a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of 1,3,4-Oxadiazoles

The hydrazide moiety of this compound is the key reactive center for the construction of the 1,3,4-oxadiazole ring, a scaffold known for its wide range of pharmacological activities.[2] The most common method is the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be achieved in a one-pot synthesis by reacting this compound with a carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[3]

Table 2: Conditions for 1,3,4-Oxadiazole Synthesis

| Reagent/Method | Catalyst/Conditions | Yield | Reference |

| Carboxylic Acids | POCl₃, Reflux | 8-70% | [4] |

| Carboxylic Acids | Microwave Irradiation, Clay | Good | [5] |

| Acyl Hydrazides | Microwave, POCl₃ | High | [3] |

| Orthoesters | Microwave Irradiation | High | |

| N-Acyl-thiosemicarbazide | EDCI | 65-90% | [6] |

-

Reaction Setup: In a round-bottom flask, a mixture of this compound (1 mmol) and a substituted aromatic carboxylic acid (1 mmol) is prepared.

-

Reagent Addition: Phosphorus oxychloride (POCl₃, 5 mL) is added carefully to the mixture while cooling in an ice bath.

-

Reaction: The reaction mixture is refluxed for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.

-

Neutralization: The resulting solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 1,3,4-oxadiazole derivative.

Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole ring can be synthesized from hydrazide precursors through several established methods, such as the Pellizzari reaction or the Einhorn–Brunner reaction.[7] A common approach involves the condensation of a hydrazide with a reagent that provides the missing carbon and nitrogen atoms, such as an isothiocyanate or an amide. For instance, reacting this compound with an isothiocyanate yields a thiosemicarbazide intermediate, which can then be cyclized.

Table 3: Conditions for 1,2,4-Triazole Synthesis from Hydrazides

| Co-reactant | Catalyst/Conditions | Product Type | Reference |

| Secondary Amides | Triflic Anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-Triazoles | [8] |

| Isothiocyanates | NaOH, Reflux | 1,2,4-Triazole-3-thiones | [7] |

| Amidines | HATU, Acetic Acid, 80 °C | 1,3,5-Trisubstituted 1,2,4-Triazoles | [9] |

| Formamide | Microwave, Catalyst-free | Substituted 1,2,4-Triazoles | [10] |

-

Intermediate Synthesis: A mixture of this compound (10 mmol) and an appropriate aryl isothiocyanate (15 mmol) is refluxed in ethanol (50 mL) for 4 hours.[7] The resulting white solid (thiosemicarbazide intermediate) is filtered and collected.

-

Cyclization: The collected intermediate is dissolved in 2N sodium hydroxide (NaOH) solution and refluxed for 3 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then acidified to a pH of 3-4 with concentrated HCl.

-

Isolation: The precipitate that forms is filtered, washed with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to yield the pure triazole-thione derivative.

Synthesis of Pyrazoles

The Knorr pyrazole synthesis is a classic and highly efficient method for preparing pyrazoles by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.[11][12][13] this compound can serve as the hydrazine component. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate that undergoes intramolecular cyclization and dehydration.[4][14]

Table 4: Conditions for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Source | Catalyst/Solvent | Temperature | Yield | Reference |

| Ethyl Acetoacetate | Acetic Acid / Ethanol | Reflux | High | [14] |

| Acetylacetone | Acetic Acid / 1-Propanol | 100 °C | High | [12] |

| Dibenzoylmethane | Acetic Acid / Ethanol | Reflux | Good | [11] |

| β-Ketoester | Glacial Acetic Acid | 100 °C | High | [12] |

-

Reaction Setup: In a 20 mL vial, combine the 1,3-dicarbonyl compound (e.g., acetylacetone, 3 mmol), this compound (3 mmol), and ethanol (5 mL).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.[12]

-

Reaction: Heat the mixture with stirring at approximately 100 °C for 1-2 hours.[12] Monitor the reaction using TLC.

-

Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to facilitate precipitation.[14]

-

Filtration: Collect the solid product via vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold water and allow it to air dry.[14]

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Application as a Derivatizing Agent for HPLC Analysis

Derivatization is a technique used to chemically modify an analyte to enhance its detection or separation in chromatographic methods.[15] this compound serves as an effective derivatizing agent for carbonyl compounds (aldehydes and ketones), particularly for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. It reacts with the carbonyl group to form a stable hydrazone derivative, which incorporates a strong chromophore, significantly enhancing its UV absorbance and thus the sensitivity of the analysis. This is analogous to the widely used 2,4-dinitrophenylhydrazine (DNPH) derivatization method.[16]

Table 5: Typical HPLC Conditions for Analysis of Carbonyl-Hydrazone Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 25 cm x 4.6 mm, 5 µm)[16] |

| Mobile Phase | Gradient of Acetonitrile and Water[16][17] |

| Flow Rate | 1.0 - 1.5 mL/min[16][18] |

| Detection | UV at 360 nm[16][18] |

| Column Temperature | 30 °C[16][18] |

| Injection Volume | 2 - 20 µL |

-

Reagent Solution: Prepare a saturated solution of this compound in acetonitrile containing 1% phosphoric acid.

-

Sample Preparation: Prepare the sample containing the target carbonyl compounds in a suitable solvent (e.g., acetonitrile).

-

Derivatization: Mix the sample solution with an excess of the derivatizing reagent solution.

-

Reaction: Allow the mixture to react at room temperature or with gentle heating (e.g., 40 °C) for 30-60 minutes to ensure complete reaction.

-

Analysis: Following the reaction, the sample is ready for direct injection into the HPLC system for analysis under the conditions outlined in Table 5.

Role in Polymer Chemistry: Synthesis of Polyamides

The presence of two primary amine groups and a hydrazide group makes this compound a suitable monomer for polycondensation reactions. It can react with difunctional monomers, such as diacid chlorides, to produce high-performance polyamides.[19] These polymers often exhibit desirable properties like high thermal stability and good mechanical strength, stemming from the aromatic backbone and extensive hydrogen bonding.

The resulting polyamides can be processed into films and fibers with applications in areas requiring high-temperature resistance and durability.[20] The solubility and processing characteristics can be tuned by modifying the structure of the diacid co-monomer.[20][21]

Table 6: Properties of Polyamides Derived from Aromatic Monomers

| Property | Typical Value/Characteristic |

| Thermal Stability (TGA) | Decomposition temperature > 400 °C |

| Glass Transition Temp. (Tg) | 230 - 260 °C |

| Solubility | Soluble in aprotic polar solvents (DMF, DMAc, NMP)[20] |

| Mechanical Properties | Form tough, flexible films[20] |

| Structure | Generally amorphous |

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with this compound (2 mmol) and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

-

Monomer Addition: The solution is cooled to 0 °C in an ice bath. A solution of an aromatic diacid chloride (e.g., terephthaloyl chloride, 2 mmol) in the same solvent is added dropwise with vigorous stirring.[22] An acid scavenger like triethylamine or pyridine may be added to neutralize the HCl byproduct.

-

Polymerization: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, continuing to stir for an additional 5-8 hours.

-

Precipitation: The viscous polymer solution is poured into a non-solvent like methanol or water to precipitate the polyamide.

-

Isolation and Purification: The fibrous polymer is collected by filtration, washed extensively with water and methanol to remove unreacted monomers and salts, and then dried in a vacuum oven at 80-100 °C.

Conclusion

This compound stands out as a remarkably versatile and powerful reagent in organic synthesis. Its unique trifunctional nature—comprising two amine groups and a hydrazide moiety—provides chemists with a robust platform for creating a vast range of valuable molecules. From the construction of pharmacologically significant heterocyclic rings like oxadiazoles, triazoles, and pyrazoles to its role in enhancing analytical sensitivity as a derivatizing agent and its utility in building thermally stable polymers, the applications of this compound are both broad and impactful. The detailed protocols and data presented in this guide underscore its importance and provide a practical foundation for its use in research, drug discovery, and materials science.

References

- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. scispace.com [scispace.com]

- 8. isres.org [isres.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. name-reaction.com [name-reaction.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. youngin.com [youngin.com]

- 18. hplc.eu [hplc.eu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. dspace.ncl.res.in [dspace.ncl.res.in]

- 21. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3,4-Diaminobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of 3,4-Diaminobenzhydrazide, a chemical compound utilized in various research and development applications, including analytical chemistry and polymer synthesis. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₄O | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| Appearance | Solid | No specific color information available in search results. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 103956-09-8 | --INVALID-LINK-- |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Skin Irritation (Category 2) |

| H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P317, P362+P364[1] |

| Eye Irritation (Category 2A) |

| H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P317[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

| H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405[1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][3] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If dusts are generated, a NIOSH-approved particulate respirator is recommended. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store locked up.[3]

-

Incompatible with strong oxidizing agents.[2]

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5] |

| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4] |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

Minor Spills:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).[2]

-

Avoid dust formation.

-

Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2]

-

Clean the spill area with soap and water.

Major Spills:

-

Evacuate the area.

-

Contact your institution's environmental health and safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

Experimental Protocols

This compound is a versatile reagent used in several analytical and synthetic applications. The following are representative protocols for its use.

Derivatization of Aldehydes for HPLC Analysis

This protocol outlines a general procedure for the derivatization of aldehydes with this compound to form hydrazones, which can then be analyzed by High-Performance Liquid Chromatography (HPLC). The introduction of the benzhydrazide moiety often enhances UV absorbance or allows for fluorescent detection, improving the sensitivity of the analysis.

Materials:

-

This compound

-

Aldehyde-containing sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other suitable acid catalyst

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the aldehyde-containing sample in a suitable solvent, such as acetonitrile or methanol.

-

Derivatization Reaction:

-

To the sample solution, add an excess of this compound solution (prepared in methanol or acetonitrile).

-

Add a catalytic amount of acid (e.g., a final concentration of 0.1% formic acid) to facilitate the reaction.

-

Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The optimal temperature and time should be determined empirically for the specific aldehyde.

-

-

HPLC Analysis:

-

After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted if necessary.

-

Separate the derivatized aldehydes on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with a constant small percentage of formic acid).

-

Detect the hydrazone derivatives using a UV detector at a wavelength of maximum absorbance or a fluorescence detector with appropriate excitation and emission wavelengths.

-

Synthesis of Polyamides

This protocol describes a general method for the synthesis of polyamides through the polycondensation of this compound with a dicarboxylic acid.

Materials:

-

This compound

-

A dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)

-

N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

-

Triphenyl phosphite (TPP)

-

Pyridine

-

Calcium chloride (CaCl₂)

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound, the dicarboxylic acid, and calcium chloride in NMP.

-

Polycondensation:

-

Add pyridine and triphenyl phosphite to the reaction mixture.

-

Heat the mixture to a specific temperature (e.g., 100-120°C) under a nitrogen atmosphere and stir for several hours (e.g., 3-6 hours). The viscosity of the solution will increase as the polymerization proceeds.

-

-

Polymer Precipitation and Purification:

-

After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

-

Disposal

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

Waste Collection:

-

Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

Chemical Deactivation/Neutralization:

For laboratories equipped to perform chemical deactivation, the following methods can be considered for the treatment of waste containing aromatic amines and hydrazides. These procedures should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

-

Oxidation with Potassium Permanganate: Aromatic amines can be oxidized to less harmful compounds. A general procedure involves dissolving the waste in sulfuric acid and slowly adding a potassium permanganate solution. The reaction should be allowed to proceed for several hours to ensure complete oxidation.

-

Treatment with Fenton's Reagent: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful oxidizing agent that can be used to destroy aromatic compounds.[6] The reaction is exothermic and should be performed with care, adding the reagent slowly to a dilute solution of the waste.

-

Hypochlorite Treatment for Hydrazides: Dilute solutions of hydrazides can be neutralized by the addition of an equal volume of a 5% sodium hypochlorite (bleach) solution.[3] The reaction can be vigorous, so the bleach should be added slowly with stirring. It is important to note that this method may produce mutagenic byproducts and the resulting solution and any precipitate should still be disposed of as hazardous waste.

After any deactivation procedure, the resulting waste should be tested for residual hazards before final disposal. It is highly recommended to consult with your institution's EHS department for specific guidance on the disposal of this compound waste.

Visualizations

The following diagrams illustrate key workflows for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for the disposal of this compound waste.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Simple and sensitive determination of malondialdehyde in human urine and saliva using UHPLC-MS/MS after derivatization with 3,4-diaminobenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Diaminobenzhydrazide: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzhydrazide is a versatile chemical compound characterized by the presence of both ortho-diamino and hydrazide functional groups on a benzene ring. This unique structure makes it a valuable reagent in various chemical syntheses and analytical applications. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, the available purity grades, and detailed experimental protocols for its primary application as a derivatizing agent for carbonyl compounds.

Commercial Suppliers and Purity Grades

Identifying a reliable source for high-purity this compound is crucial for reproducible research and development. While availability can fluctuate, several chemical suppliers offer this compound in various grades. A summary of potential suppliers and available purity information is provided in Table 1. Researchers are advised to request certificates of analysis from suppliers to obtain lot-specific purity data.

| Supplier | Website | Stated Purity | CAS Number |

| Santa Cruz Biotechnology | scbt.com | Not specified | 103956-09-8 |

| Carl ROTH | carlroth.com | Not specified | 103956-09-8 |

| ChemUniverse | chemuniverse.com | Quote upon request | Not specified |

| PubChem Listed Suppliers | pubchem.ncbi.nlm.nih.gov | Varies | 103956-09-8 |

Table 1: Potential Commercial Suppliers of this compound. Information on purity may require direct inquiry with the supplier.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 2.

| Property | Value |

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol [1] |

| CAS Number | 103956-09-8[1] |

| Appearance | Solid |

| Melting Point | 157-161 °C |

Table 2: Physicochemical Properties of this compound.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Core Application: Derivatization of Carbonyl Compounds for HPLC Analysis

The primary application of this compound in a research setting is as a derivatizing agent for aldehydes and ketones. Similar to the well-established reagent 2,4-dinitrophenylhydrazine (DNPH), this compound reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[2][3][4] This derivatization is essential for several reasons:

-

Enhanced UV-Vis Detection: Many low-molecular-weight aldehydes and ketones lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. The resulting hydrazone derivatives of this compound possess a significant chromophore, allowing for sensitive detection at specific wavelengths during High-Performance Liquid Chromatography (HPLC) analysis.

-

Improved Chromatographic Separation: The derivatization process increases the molecular weight and alters the polarity of the analytes, often leading to better separation on reverse-phase HPLC columns.[2]

-

Increased Stability: Aldehydes can be volatile and prone to oxidation. Conversion to a stable hydrazone derivative facilitates sample handling, storage, and analysis.